9H-Thioxanthen-9-one, 2-methyl-
Overview
Description
9H-Thioxanthen-9-one, 2-methyl-, and its derivatives are a class of compounds that serve as a common heterocyclic scaffold in biologically active and medicinally significant compounds . These compounds are characterized by their thioxanthene backbone, which is a tricyclic structure consisting of two benzene rings fused on either side of a central thiophene ring. The 2-methyl substitution refers to a methyl group attached to the second carbon of the thioxanthene ring.
Synthesis Analysis
The synthesis of 9H-Thioxanthen-9-one derivatives involves various chemical reactions and starting materials. For instance, 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives have been synthesized and labeled with carboxyl-14 . Another synthesis approach involves the cyclization of chloro-substituted benzoic acids to produce dichloro-9H-thioxanthen-9-ones . Additionally, heterocyclic substituted anilino-9H-thioxanthon-9-ones have been synthesized by incorporating heterocyclic systems through a para imminophenyl grouping at position-1 of the thioxanthenone ring10.
Molecular Structure Analysis
The molecular structure of 9H-Thioxanthen-9-one derivatives has been studied using various techniques, including X-ray crystallography and quantum chemical calculations. For example, the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of a dimethylamino propyl derivative of 9H-thioxanthen-9-ol have been investigated, revealing interesting features such as an intramolecular OH⋯N hydrogen bond . The crystal structure of related compounds, such as 9-methylphenanthro[4,3-a]dibenzothiophene, has also been determined, providing insights into the structural comparisons with other aromatic systems .
Chemical Reactions Analysis
The chemical reactivity of 9H-Thioxanthen-9-one derivatives has been explored through various studies. The electrochemical reduction of these compounds is a significant reaction that leads to the formation of long-lived radical anions . These radical anions and their S,S-dioxide derivatives exhibit strong absorption in the UV-VIS-NIR wavelength region, which is relevant for applications in organic electronics . The redox properties of these compounds have been further elucidated through studies on their radical anions and the interplay of inverted redox potentials and aromaticity in the oxidized states .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9H-Thioxanthen-9-one derivatives are closely related to their molecular structure and electronic configuration. The HOMO and LUMO energies calculated for these compounds allow the prediction of atomic and molecular properties, such as charge transfer within the molecule . The electrochemical properties, including reduction potentials and the behavior of radical anions, are crucial for understanding the applications of these compounds in electrochromic devices and organic electronics . The crystal and molecular structure analyses contribute to the understanding of the physical properties, such as crystal packing and intermolecular interactions .
Scientific Research Applications
Heterocyclic Scaffold in Medicinally Significant Compounds
9H-Thioxanthen-9-ones, including 2-methyl variants, serve as a crucial heterocyclic scaffold in biologically active and medicinally significant compounds. They are instrumental in the synthesis of various derivatives with potential biological activities (Javaheri et al., 2016).
Synthesis and Structural Studies
- The synthesis and structural resolution of sterically crowded ethylenes, including 2-methyl-9H-thioxanthene-9-(9H-thioxanthen-9-ylidene), have been reported. These structures are significant in studying the correlation between bond lengths and racemization barriers (Feringa et al., 1992).
- Theoretical investigations into the molecular structure, vibrational spectral analysis, and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis of 9H-thioxanthene derivatives provide insights into their electronic properties and potential applications in materials science (Mary et al., 2014).
Photopolymerization and Photoinitiators
- Thioxanthone derivatives, including 9H-Thioxanthen-9-ones, have been utilized in developing visible light photoinitiators for radical polymerization, demonstrating significant potential in materials science and engineering (Wu et al., 2014).
Spectral and Photophysical Properties
The spectral and photophysical properties of thioxanthone compounds are studied extensively. These studies are crucial in understanding their behavior in different solvents, which is vital for applications in photochemistry and photophysics (Krystkowiak et al., 2006).
Photopolymerization in Biomedical and Food Packaging
- Thioxanthone based photoinitiators have been designed and synthesized, showing potential for use in visible light curing systems, especially in the biomedical and food packaging fields due to their low migration and high performance (Wu et al., 2017).
Oligonucleotide Synthesis
- Thioxanthen-9-one derivatives have been studied as photoactivators in oligonucleotide synthesis, showcasing their utility in biochemical processes and pharmaceutical applications (Shelkovnikov et al., 2011).
Antitumor Activity
- Synthesis of 9H-thioxanthen-9-one derivatives incorporated into heterocyclic systems has shown considerable antitumor activity, highlighting their potential in medicinal chemistry and oncology (Omar, 1997).
Future Directions
Future research directions could involve further exploration of the synthesis, properties, and potential applications of 9H-Thioxanthen-9-one, 2-methyl- and its derivatives. For instance, electro-active polyimides, which exhibit electrochromic behavior and are used in organic electronics, have been developed using similar compounds .
properties
IUPAC Name |
2-methylthioxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYISVPVWAQRUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065937 | |
Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Thioxanthen-9-one, 2-methyl- | |
CAS RN |
15774-82-0 | |
Record name | 2-Methylthioxanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15774-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylthioxanthone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015774820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylthioxanthone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Thioxanthen-9-one, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-9H-thioxanthen-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLTHIOXANTHONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESH5OH7V2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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